3-(1-Pyrrolidinylcarbonyl)benzaldehyde
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Overview
Description
3-(1-Pyrrolidinylcarbonyl)benzaldehyde is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrrolidinylcarbonyl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pyrrolidine under specific conditions. One common method includes the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl acrylate in the presence of trifluoroacetic acid (TFA) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Pyrrolidinylcarbonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 3-(1-Pyrrolidinylcarbonyl)benzoic acid.
Reduction: Formation of 3-(1-Pyrrolidinylcarbonyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(1-Pyrrolidinylcarbonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinylcarbonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 3-(1-Pyrrolidinyl)benzaldehyde
- 3-(Pyrrolidin-1-yl)benzaldehyde
- 3-Pyrrolidinobenzaldehyde
Comparison: 3-(1-Pyrrolidinylcarbonyl)benzaldehyde is unique due to the presence of both the pyrrolidine ring and the carbonyl group attached to the benzaldehyde moiety. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(pyrrolidine-1-carbonyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-9-10-4-3-5-11(8-10)12(15)13-6-1-2-7-13/h3-5,8-9H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJXMCUOHIVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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